Cas no 26503-54-8 (Delnudine)

Delnudine structure
Nome del prodotto:Delnudine
Numero CAS:26503-54-8
MF:C20H25NO3
MW:327.424g/molg/mol
CID:256108
Delnudine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H,4H,7H-6a,10-Ethano-5,7,10b-methenodibenz[cd,f]indol-8(9H)-one,octahydro-2,5a-dihydroxy-3a-methyl-12-methylene-,(2S,3aS,5R,5aS,6aR,7R,10R,10aR,10bS,10cS,11R)- (9CI)
- 13-Oxodelnudane-2α,6β-diol
- 1H,4H,7H-6a,10-Ethano-5,7,10b-methenodibenz[cd,f]indol-8(9H)-one,octahydro-2,5a-dihydroxy-3a-methyl-12-methylene-,(2S,3aS,5R,
- [2S-(2a,3ab,5a,5ab,6ab,7a,10b,10ab,10ba,10cb,11S*)]-Octahydro-2,5a-dihydroxy-3a-methyl-12-methylene-1H,4H,7H-6a,10-ethano-5,7,10b-methenodibenz[cd,f]indol-8(9H)-one
- 1H,4H,7H-6a,10-Ethano-5,7,10b-methenodibenz[cd,f]indol-8(9H)-one,octahydro-2,5a-dihydroxy-3a-methyl-12-methylene-, [2S-(2a,3ab,5a,5ab,6ab,7a,10b,10ab,10ba,10cb,11S*)]-
- Delnudine(8CI)
- Delnudine
- CID 101306721
- Delnudin
- 1H,4H,7H-6a,10-Ethano-5,7,10b-methenodibenz[cd,f]indol-8(9H)-one, octahydro-2,5a-dihydroxy-3a-methyl-12-methylene-, (2S,3aS,5R,5aS,6aR,7R,10R,10aR,10bS,10cS,11R)- (9CI)
-
- Inchi: 1S/C20H25NO3/c1-9-4-18-7-20(24)16-17(2)5-10(22)6-19(16)14(18)11(9)3-12(23)13(18)15(19)21(20)8-17/h10-11,13-16,22,24H,1,3-8H2,2H3/t10-,11+,13+,14+,15+,16+,17+,18-,19-,20+/m0/s1
- Chiave InChI: WOTTUVWPEYDWKI-SJRZISHPSA-N
- Sorrisi: O([H])[C@@]12C([H])([H])[C@@]34C([H])([H])C(=C([H])[H])[C@@]5([H])C([H])([H])C([C@]3([H])[C@]3([H])[C@]6(C([H])([H])[C@]([H])(C([H])([H])[C@](C([H])([H])[H])(C([H])([H])N31)[C@]62[H])O[H])[C@@]45[H])=O
Proprietà calcolate
- Massa esatta: 327.183
- Massa monoisotopica: 327.183
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 24
- Conta legami ruotabili: 0
- Complessità: 764
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 10
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 60.8
- XLogP3: 0.452
Proprietà sperimentali
- Densità: 1.45±0.1 g/cm3(Predicted)
- Punto di fusione: 235-237 °C
- Punto di ebollizione: 517.7±50.0 °C(Predicted)
- pka: 13.46±0.60(Predicted)
Delnudine Letteratura correlata
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
26503-54-8 (Delnudine) Prodotti correlati
- 1597963-23-9(8-bromo-3-methyl-1,2-dihydroisoquinolin-1-one)
- 2105851-06-5(2,2-Difluoro-2-(3-hydroxyoxetan-3-yl)acetic acid)
- 941899-74-7(N-2-(dimethylamino)-2-4-(dimethylamino)phenylethyl-4,5-dimethoxy-2-nitrobenzamide)
- 2138261-25-1(5-bromo-1-(4-methyloxan-4-yl)methyl-1H-1,2,4-triazol-3-amine)
- 2172461-06-0(9-(2-methylbutyl)-5-oxa-8-azaspiro3.5nonane)
- 2229363-75-9(2-(3-bromo-5-methylphenyl)acetaldehyde)
- 52505-05-2(N-(2-methylbenzyl)cyclohexanamine hydrochloride)
- 2228441-79-8(5-cyclopropyl-3-methylidenehexan-1-amine)
- 1261893-13-3(2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid)
- 204315-20-8(7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylicacid)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
